molecular formula C10H9NO B8735853 6-Vinylindolin-2-one

6-Vinylindolin-2-one

Cat. No. B8735853
M. Wt: 159.18 g/mol
InChI Key: WXVYKTAZLTZJSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Vinylindolin-2-one is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Vinylindolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Vinylindolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

6-ethenyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C10H9NO/c1-2-7-3-4-8-6-10(12)11-9(8)5-7/h2-5H,1,6H2,(H,11,12)

InChI Key

WXVYKTAZLTZJSZ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC2=C(CC(=O)N2)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 6-bromooxindole (Procedure D, 0.50 g, 2.4 mmol), vinyltributylstannane (0.95 g, 3.0 mmol), lithium chloride (0.03 g, 7.1 mmol), 2,6-di-tert-butyl-4-methylphenol (0.01 g, 0.05 mmol) in acetonitrile (25 ml) stirring at 80° C. was added dichlorobis(triphenylphosphine)palladium (II). The resulting reaction was stirred with heating for 16 h. The reaction was poured into a vigorously stirring mixture of 5M potassium fluoride solution: ethyl acetate/ 1:1 (250 mL) and stirred for 0.75 h. The resulting biphashic mixture was filtered through a Celite 521 pad and the pad flushed with ethyl acetate (5×200 mL). The combined organic phases were washed with water (200 mL), saturated sodium chloride (200 mL) and filtered through Whatman PS 1 paper and evaporated in vacuo to a golden yellow syrup. The syrup was titurated with diethyl ether to yield several crops of tan solid. Pure samples were combined, slurried with diethyl ether, filtered, and air dried to yield 0.12 g (31%) of 6-vinyloxindole: 1H NMR (DMSO-d6): δ10.36 (s, 1H), 7.13 (d, 1H, J=7.7 Hz), 6.98 (d, 1H, J=7.5 Hz), 6.66 (dd, 1H, J=10.9, 17.7 Hz), 5.70 (d, 1H, J=17.6 Hz), 5.18 (d, 1H, J=10.9 Hz), 3.42 (s, 2H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.01 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five
Yield
31%

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